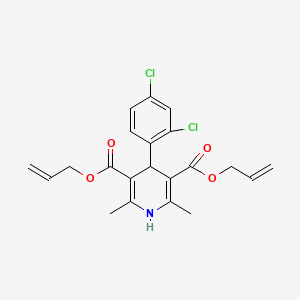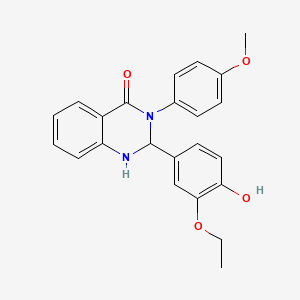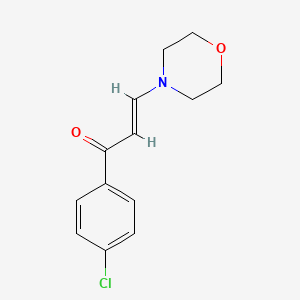![molecular formula C18H15Cl2N3O2S B15033304 (2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15033304.png)
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, chlorophenyl groups, and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a thiol and an amine under acidic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions using chlorophenyl halides.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Chlorophenyl halides, nucleophiles such as amines or thiols, and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and dyes.
作用機序
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chlorodiphenyl ether: Similar in having chlorophenyl groups but lacks the thiazinane ring and carboxamide group.
4-Chlorophenyl isothiocyanate: Contains a chlorophenyl group and isothiocyanate functional group, differing in structure and reactivity.
3-(4-Chlorophenyl)-4-substituted pyrazole derivatives: These compounds have a chlorophenyl group and a pyrazole ring, differing in their core structure.
Uniqueness
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its combination of a thiazinane ring, chlorophenyl groups, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
特性
分子式 |
C18H15Cl2N3O2S |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-23-16(24)10-15(17(25)21-13-6-2-11(19)3-7-13)26-18(23)22-14-8-4-12(20)5-9-14/h2-9,15H,10H2,1H3,(H,21,25) |
InChIキー |
APIBJKHPAFFUES-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B15033241.png)
![2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15033245.png)
![N-(2,5-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15033248.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033256.png)
![3-[(E)-(5-cyano-2,6-dihydroxy-4-methylpyridin-3-yl)diazenyl]benzoic acid](/img/structure/B15033262.png)
![[4-(dimethylamino)phenyl][5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15033268.png)
![1-(1,3-benzothiazol-2-yl)-4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033274.png)


![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B15033297.png)
![6-[(5Z)-5-{[9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15033314.png)
![ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15033319.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15033323.png)
